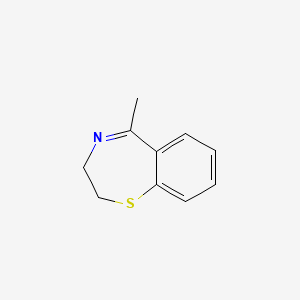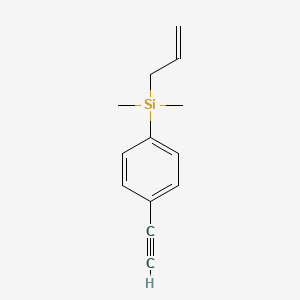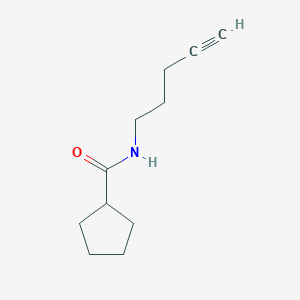![molecular formula C8H9BrN2O B8513300 7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine](/img/structure/B8513300.png)
7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine
Übersicht
Beschreibung
7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine is a heterocyclic compound that contains bromine, oxygen, and nitrogen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine typically involves the bromination of a precursor compound followed by cyclization. One common method involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the oxidation state of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the heterocyclic structure allow the compound to form specific interactions with these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-6,7-dihydro-9H-5-oxa-9-aza-benzocycloheptene
- 7-Amino-3-bromo-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one
Uniqueness
7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine is unique due to its specific combination of bromine, oxygen, and nitrogen atoms within a seven-membered ring structure. This unique arrangement imparts distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H9BrN2O |
|---|---|
Molekulargewicht |
229.07 g/mol |
IUPAC-Name |
7-bromo-1,2,3,5-tetrahydropyrido[2,3-e][1,4]oxazepine |
InChI |
InChI=1S/C8H9BrN2O/c9-7-3-6-5-12-2-1-10-8(6)11-4-7/h3-4H,1-2,5H2,(H,10,11) |
InChI-Schlüssel |
YWNOZDJXUCWUHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC2=C(N1)N=CC(=C2)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(3,5-dichlorophenyl)methyl 4-[2-(methylamino)ethyl]piperidine-1-carboxylate](/img/structure/B8513266.png)


![1-[(Benzylamino)methyl]-3-methylcyclohexan-1-ol](/img/structure/B8513294.png)
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B8513305.png)
